Cas no 2228180-47-8 (3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine)

3-Fluoro-3-(4-methylthiophen-2-yl)propan-1-amine is a fluorinated amine derivative featuring a thiophene moiety, which enhances its potential utility in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom introduces electronic and steric effects that can influence binding affinity and metabolic stability, making it a valuable intermediate for drug discovery. The 4-methylthiophen-2-yl group contributes to lipophilicity and may facilitate interactions with biological targets. This compound is particularly relevant for the synthesis of bioactive molecules, including CNS-targeting agents, due to its structural versatility. Its well-defined chemical properties support precise modifications for structure-activity relationship (SAR) studies.
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine structure
2228180-47-8 structure
商品名:3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
CAS番号:2228180-47-8
MF:C8H12FNS
メガワット:173.250984191895
CID:6035548
PubChem ID:165762523

3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
    • 2228180-47-8
    • EN300-1797626
    • インチ: 1S/C8H12FNS/c1-6-4-8(11-5-6)7(9)2-3-10/h4-5,7H,2-3,10H2,1H3
    • InChIKey: FQDLUCQAZYOXLA-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C=C1C(CCN)F

計算された属性

  • せいみつぶんしりょう: 173.06744872g/mol
  • どういたいしつりょう: 173.06744872g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 54.3Ų

3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797626-0.05g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
0.05g
$1549.0 2023-09-19
Enamine
EN300-1797626-1.0g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
1g
$1844.0 2023-06-02
Enamine
EN300-1797626-0.1g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
0.1g
$1623.0 2023-09-19
Enamine
EN300-1797626-10g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
10g
$7927.0 2023-09-19
Enamine
EN300-1797626-1g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
1g
$1844.0 2023-09-19
Enamine
EN300-1797626-5g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
5g
$5345.0 2023-09-19
Enamine
EN300-1797626-0.25g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
0.25g
$1696.0 2023-09-19
Enamine
EN300-1797626-2.5g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
2.5g
$3611.0 2023-09-19
Enamine
EN300-1797626-5.0g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
5g
$5345.0 2023-06-02
Enamine
EN300-1797626-10.0g
3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine
2228180-47-8
10g
$7927.0 2023-06-02

3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine 関連文献

3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228180-47-8 and Product Name: 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine

The compound with the CAS number 2228180-47-8 and the product name 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in pharmaceutical research and development. The presence of both a fluorine atom and a thiophene ring in its molecular structure imparts distinct chemical properties that make it a promising candidate for further exploration.

At the core of understanding this compound lies its molecular architecture. The 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine structure combines a fluorinated propanamine backbone with a substituted thiophene ring. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the compound's pharmacokinetic profile. Meanwhile, the thiophene moiety, a common scaffold in many bioactive molecules, contributes to the compound's overall biological activity. This synergistic combination suggests that the compound may exhibit properties that are not only unique but also highly desirable for drug development.

Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The fluoro-substituted analogs of existing drugs have consistently shown improved efficacy and reduced side effects compared to their non-fluorinated counterparts. This trend underscores the significance of incorporating fluorine into drug candidates, as demonstrated by compounds like 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine. The fluorine atom's ability to engage in hydrogen bonding and its influence on electronic distribution make it an invaluable tool for fine-tuning molecular interactions with biological targets.

The 4-methylthiophen-2-yl group in the compound's name is another critical feature that contributes to its chemical identity. Thiophene derivatives are well-documented for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. By incorporating this moiety into the molecular framework, researchers aim to leverage these known biological effects while exploring new therapeutic possibilities. The methyl group further enhances the compound's lipophilicity, which can be advantageous for membrane permeability and target binding.

In the realm of drug discovery, the synthesis and optimization of such complex molecules require meticulous attention to detail. The preparation of 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine involves multi-step organic synthesis protocols that often necessitate advanced catalytic systems and purification techniques. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and purities, making it feasible to conduct extensive biological evaluations. These improvements have been instrumental in accelerating the pace of drug development pipelines.

The pharmacological potential of 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine has been explored through various preclinical studies. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to human health conditions. For instance, its interaction with specific protein targets may lead to therapeutic benefits in areas such as neurodegenerative diseases or metabolic disorders. While these results are promising, further research is needed to fully elucidate its mechanism of action and potential clinical applications.

One of the most compelling aspects of this compound is its versatility as a building block for more complex derivatives. Medicinal chemists often use structurally similar molecules as starting points for generating libraries of compounds that can be screened for biological activity. The modular nature of 3-fluoro-3-(4-methylthiophen-2-yl)propan-1-amine allows for easy modification at multiple positions, enabling researchers to fine-tune its properties according to specific needs. This flexibility is particularly valuable in hit-to-lead optimization campaigns where subtle structural changes can significantly impact potency and selectivity.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's behavior. Molecular modeling studies can predict how 3-fluoro-3-(4-methylthiophen-2-y l)propan -1 -amine interacts with biological targets at an atomic level. These insights are crucial for designing experiments aimed at optimizing its pharmacological profile. Additionally, computational methods can help identify potential off-target effects early in the development process, thereby reducing risks associated with later-stage failures.

As we look toward future directions, it is evident that compounds like 3-fluoro -3 - (4 -methylthiophen -2 - yl )propan -1 - amine will continue to play a pivotal role in advancing pharmaceutical science . The combination of innovative synthetic strategies , cutting-edge computational tools , and rigorous biological evaluations will be essential in unlocking their full therapeutic potential . Researchers remain optimistic that such molecules will contribute significantly to addressing unmet medical needs across various disease areas.

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